5-Phenyl-5-(trifluoromethyl)morpholin-3-one
Description
Properties
IUPAC Name |
5-phenyl-5-(trifluoromethyl)morpholin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)10(7-17-6-9(16)15-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRENMUPYPHZQLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(CO1)(C2=CC=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one typically involves the reaction of phenyl-substituted ketones with trifluoromethylating agents. One common method includes the use of trifluoromethyl ketones as intermediates . The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts, such as transition metals, can enhance the efficiency of the synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-5-(trifluoromethyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Phenyl-5-(trifluoromethyl)morpholin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent inhibitor or activator of various biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Morpholinone Derivatives
Key analogs and their structural differences are summarized below:
Key Observations:
- Trifluoromethyl vs.
- Phenyl vs. Alkyl Substitutents : The phenyl group enhances aromatic stacking interactions, which may improve binding affinity in hydrophobic protein pockets compared to alkyl chains (e.g., butyl in ).
- Heterocycle Modifications: Pyrazolone derivatives (e.g., ) exhibit distinct electronic properties due to their conjugated system, favoring different biological targets compared to morpholinones.
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases logP values, as seen in analogs like 3-Fluoro-5-(trifluoromethyl)phenol (logP ~2.5) . This suggests the target compound may have superior membrane permeability over non-fluorinated analogs.
- Solubility: The methyl-substituted morpholinone (MW 201.27) is likely more soluble in aqueous media than the phenyl/CF₃ variant due to reduced steric bulk .
- Stability: The CF₃ group’s electron-withdrawing effect may stabilize the morpholinone ring against oxidative degradation, a property observed in trifluoromethylated pyridines (e.g., Pyridalyl, MW 491.12) .
Biological Activity
5-Phenyl-5-(trifluoromethyl)morpholin-3-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to the morpholine family, characterized by a six-membered ring containing nitrogen and oxygen. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug development.
Key Structural Features:
- Morpholine Ring : Contributes to the compound's basicity and ability to form hydrogen bonds.
- Trifluoromethyl Group : Increases binding affinity to biological targets and enhances overall potency.
Research indicates that this compound interacts with various molecular targets, including enzymes and receptors. The trifluoromethyl group plays a crucial role in enhancing the compound's binding affinity, potentially making it an effective inhibitor or activator in biological pathways .
Interaction with Biological Targets
- Enzyme Inhibition : The compound shows promise in inhibiting specific enzymes, which is critical for therapeutic applications.
- Receptor Binding : Its ability to bind to receptors may influence various signaling pathways, contributing to its biological effects.
Structure-Activity Relationship (SAR)
The SAR studies reveal that the position of the trifluoromethyl substituent significantly affects the compound's potency. For example, placing this group at the para-position on the phenyl ring resulted in optimal activity compared to other positions .
| Substituent Position | Potency (MIC) |
|---|---|
| Para | 0.922 μM |
| Ortho | 34 μM |
| Meta | 48 μM |
Case Studies
-
Antimicrobial Activity :
A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various pathogens. The compound's efficacy was evaluated using Minimum Inhibitory Concentration (MIC) assays, showing promising results against both gram-positive and gram-negative bacteria. -
Anticancer Potential :
In vitro studies have indicated that this compound may have anticancer properties, particularly through the inhibition of specific cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest. -
Neuroprotective Effects :
Recent investigations into neurodegenerative diseases suggest that this compound may exert protective effects on neuronal cells, potentially through modulation of neurotransmitter systems .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Notable Features | Potency (MIC) |
|---|---|---|
| 5-[2-Fluoro-5-(trifluoromethyl)phenyl]morpholin-3-one | Contains a fluorine atom enhancing reactivity | To be determined |
| 2-(2-Chloro-5-fluoro-4-methoxyphenyl)acetic acid | Features a methoxy group affecting solubility | To be determined |
| 5-Amino-[1,1’-biphenyl]-3-carbonitrile | Contains an amino group influencing biological activity | To be determined |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-phenyl-5-(trifluoromethyl)morpholin-3-one?
- Methodological Answer : This compound is typically synthesized via cyclization reactions involving trifluoromethylated precursors. For example, Enamine Ltd. catalogs morpholinone derivatives as building blocks, suggesting the use of azetidine or pyrazole intermediates in multi-step syntheses . Key steps include nucleophilic substitution at the trifluoromethyl group and ring closure under acidic or basic conditions. Reaction optimization often involves monitoring by TLC or HPLC to ensure intermediate purity.
Q. How should researchers handle storage and stability considerations for fluorinated morpholinones?
- Methodological Answer : Fluorinated compounds like this morpholinone derivative are sensitive to moisture and light. Storage recommendations from Kanto Reagents suggest using amber glass vials under inert gas (e.g., argon) at –20°C to prevent decomposition . Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 1 week) is advised to establish shelf-life parameters.
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : and NMR confirm regiochemistry and trifluoromethyl group integrity .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, critical for confirming stereochemistry and hydrogen-bonding networks .
- HPLC-MS : Validates purity (>95%) and identifies trace by-products using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?
- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., ring puckering in solution vs. solid state). Advanced approaches include:
- Variable-temperature NMR : Detects fluxional behavior in solution .
- DFT calculations : Compare computed NMR chemical shifts with experimental data to validate conformational models .
- High-resolution X-ray refinement : Use SHELXL’s TWIN/BASF commands to address twinning or disorder in crystals .
Q. What strategies mitigate low yields in the final cyclization step of morpholinone synthesis?
- Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Solutions include:
- Microwave-assisted synthesis : Reduces reaction time and improves efficiency (e.g., 100°C, 30 min, DMF solvent) .
- Catalytic additives : Scandium triflate or DMAP can accelerate ring closure .
- By-product analysis : LC-MS identifies dimers or hydrolyzed products; adjust stoichiometry or solvent polarity accordingly .
Q. How can computational methods predict biological activity or reactivity of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with protein targets (e.g., kinases) to assess binding affinity, leveraging the trifluoromethyl group’s hydrophobic interactions .
- QM/MM simulations : Model reaction pathways (e.g., nucleophilic attack at the morpholinone carbonyl) to guide catalyst design .
- ADMET prediction : SwissADME estimates pharmacokinetic properties, prioritizing derivatives with optimal logP (2–4) and low CYP inhibition .
Q. What advanced techniques characterize fluorine-specific interactions in supramolecular assemblies?
- Methodological Answer :
- Solid-state NMR : magic-angle spinning (MAS) NMR probes fluorine···π interactions in cocrystals .
- SC-XRD (Synchrotron) : High-flux X-rays resolve weak F···H contacts (<3.0 Å) in electron density maps .
- Thermogravimetric analysis (TGA) : Correlates thermal stability with fluorine-driven packing efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
